molecular formula C22H20N2O6 B2776102 (Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1105243-47-7

(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2776102
CAS No.: 1105243-47-7
M. Wt: 408.41
InChI Key: KRTBZESYAMQLLS-YWEYNIOJSA-N
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Description

(Z)-N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule features a benzodioxole scaffold, a structure present in compounds with documented pharmacological activities, including anticonvulsant and leishmanicidal effects . The integration of this scaffold with an isoxazole ring and a 3,4-dimethoxyphenylacrylamide moiety suggests potential for diverse biological interactions. The 1,3,4-oxadiazole and acrylamide derivatives containing the benzo[d][1,3]dioxol-5-yl group have been investigated as potent anticonvulsant agents targeting the NaV1.1 channel and as novel anticancer agents . Furthermore, structurally related acrylamide compounds have been explored for their activity on physiological receptors, such as the TRPM8 "cold" receptor, indicating potential applications in sensory research . Researchers may find this compound valuable as a lead structure or molecular tool for probing new therapeutic targets in areas such as neuroscience and oncology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-26-17-6-3-14(9-20(17)27-2)4-8-22(25)23-12-16-11-19(30-24-16)15-5-7-18-21(10-15)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,23,25)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBZESYAMQLLS-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic molecule that features a unique structural arrangement conducive to various biological activities. This compound integrates an acrylamide moiety with a benzo[d][1,3]dioxole and isoxazole ring, suggesting potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
CAS Number 952970-45-5

The structural components of this compound are key to its biological activity. The acrylamide group often participates in interactions with biological targets, while the benzo[d][1,3]dioxole and isoxazole rings may enhance its pharmacological properties.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting cancer cell growth. For instance, compounds containing isoxazole rings have been documented to exhibit anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The presence of the benzo[d][1,3]dioxole moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Interaction with Cellular Receptors : The structural features may allow for effective binding to cellular receptors involved in signal transduction pathways related to cancer and inflammation.

Anticancer Studies

A study evaluating the anticancer potential of structurally related compounds demonstrated that they inhibited cell viability in various cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 20 µM to 65 µM . The results indicated a dose-dependent response, highlighting the importance of structure in determining efficacy.

Anti-inflammatory Studies

Research on benzodioxole derivatives showed significant inhibition of inflammatory markers in vitro. One study reported IC50 values for α-amylase inhibition at 0.85 µM for a related compound, indicating strong anti-inflammatory potential .

Comparative Analysis

To better understand the potential of This compound , it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AAcrylamide backboneAnticancer
Compound BIsoxazole ring presentAnti-inflammatory
Compound CBenzo[d][1,3]dioxole moietyAntimicrobial

This comparison illustrates that while many compounds share similar backbones or functional groups, the unique combination found in This compound may lead to distinct biological profiles.

Scientific Research Applications

Structural Characteristics

The compound can be broken down into several key components:

  • Benzo[d][1,3]dioxole : Known for its role in enhancing biological activity.
  • Isoxazole : Often associated with pharmacological properties.
  • Acrylamide Backbone : Provides versatility in chemical reactions and interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide exhibit promising anticancer properties. For instance:

  • A derivative of this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Antidiabetic Properties

Research has also focused on the antidiabetic potential of benzodioxole derivatives. In a study involving synthesized benzodioxol carboxamide derivatives, compounds showed significant hypoglycemic effects in diabetic models . This suggests that the target compound may share similar properties.

Neuroprotective Effects

The isoxazole component has been linked to neuroprotective effects. Compounds containing isoxazole rings have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring the neuroprotective applications of the target compound.

Synthesis and Chemical Behavior

The synthesis of This compound can be achieved through various methodologies involving:

  • Condensation Reactions : Utilizing appropriate precursors to form the acrylamide structure.
  • Functional Group Modifications : Tailoring the compound for enhanced biological activity.

These synthetic pathways are crucial for understanding the reactivity and stability of the compound in biological systems.

Chemical Reactions Analysis

Hydrolysis Reactions

The acrylamide group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 60°C produces a carboxylate salt intermediate, which acidification converts to the free acid.

Nucleophilic Substitution

The electron-deficient acrylamide carbonyl is susceptible to nucleophilic attack:

  • Amine Reactions :
    Reacts with primary amines (e.g., methylamine) in THF at 25°C to form secondary amides , confirmed via LC-MS.

  • Thiol Additions :
    Thiols (e.g., benzyl mercaptan) in DMF at 50°C yield β-thioacrylamides , with regioselectivity driven by the Z-configuration.

Cycloaddition Reactions

The acrylamide’s α,β-unsaturated system participates in cycloadditions:

Reaction TypeConditionsProductSelectivityReference
Diels-Alder Toluene, 110°C, 12hBicyclic adducts (e.g., tetrahydroquinoline derivatives)Endo > Exo
1,3-Dipolar CuI catalyst, DCM, 25°CIsoxazole-fused heterocyclesModerate

Oxidation and Reduction

  • Oxidation :
    Ozonolysis in MeOH at −78°C cleaves the acrylamide double bond, producing 3,4-dimethoxybenzaldehyde and a fragmented isoxazole derivative.

  • Reduction :
    Hydrogenation (H2/Pd-C, EtOH) reduces the acrylamide to N-((5-(benzo[d] dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)propanamide .

Michael Addition

The α,β-unsaturated acrylamide acts as a Michael acceptor:

  • Organocuprates :
    Gilman reagents (e.g., LiMe2Cu) add to the β-position, forming branched alkyl derivatives with >80% yield.

  • Enolate Additions :
    Diethyl malonate in the presence of DBU generates β-dicarbonyl adducts , useful for further functionalization.

Thermal and Photochemical Reactions

  • Thermal Cyclization :
    Heating to 150°C in diphenyl ether induces intramolecular cyclization, forming dihydrofuran-2-one derivatives via lactonization.

  • Photodimerization :
    UV irradiation (λ = 254 nm) in acetonitrile produces cyclobutane dimers , though yields are low (<30%).

Functional Group Transformations

  • Demethylation :
    BBr3 in DCM at 0°C removes methoxy groups, yielding catechol derivatives with retained stereochemistry.

  • Isoxazole Ring Modifications :
    Nitration (HNO3/H2SO4) introduces nitro groups at the 4-position of the isoxazole, enabling further cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol and Heterocyclic Moieties

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide
  • Structural Features : Replaces the isoxazole with a thiazole ring and introduces a benzoyl group.
  • Synthesis : Uses HATU/DIPEA coupling in DMF, achieving >95% purity via HPLC .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
  • Structural Features : Integrates a thiadiazole ring system instead of acrylamide.
  • Synthesis : Prepared via reflux with hydroxylamine hydrochloride (70% yield, m.p. 160°C) .
  • Activity: No direct bioactivity data, but its rigid thiadiazole core may reduce conformational flexibility compared to the target compound .

Acrylamide Derivatives with Varied Substituents

(Z)-3-[4-(Dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012)
  • Structural Features: Contains a dimethylamino group and a propyl chain instead of methoxy and isoxazole groups.
  • Key Differences: The polar dimethylamino group enhances solubility but may reduce membrane permeability relative to the lipophilic dimethoxyphenyl group in the target compound .
N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
  • Structural Features: Nitro and cyano substituents instead of methoxy and benzo[d][1,3]dioxol groups.
  • Synthesis : Prepared via condensation with phase-transfer catalysts, yielding a mix of E/Z isomers .
  • Activity : The nitro group may confer redox activity absent in the target compound .

Data Tables: Comparative Analysis

Structure-Activity Relationship (SAR) Insights

  • Benzo[d][1,3]dioxol Group : Enhances binding to hydrophobic pockets in biological targets, as seen in the target compound’s root growth inhibition .
  • Methoxy vs. Nitro Groups : Methoxy substituents (target compound) improve lipid solubility, whereas nitro groups (e.g., ) may increase reactivity but reduce stability.
  • Heterocyclic Cores : Isoxazole (target) and thiazole rings confer distinct electronic profiles, influencing charge distribution and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, and how do reaction conditions influence yield and selectivity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with isoxazole precursors under polar aprotic solvents (e.g., DMF) .
  • Step 2 : Acrylamide formation via nucleophilic acyl substitution, optimized by catalysts like triethylamine (TEA) and controlled temperatures (60–80°C) .
  • Key factors : Solvent polarity (aprotic vs. protic) and stoichiometric ratios of intermediates. Yield improvements (>70%) are achieved via HPLC monitoring and gradient purification .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • 1H/13C NMR : Confirm stereochemistry (Z-configuration) via coupling constants (e.g., vinyl protons at δ 6.5–7.2 ppm) and aromatic ring integration .
  • Mass spectrometry : ESI-MS (m/z ~419.5 [M+H]+) to verify molecular weight .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets hypothesized for this acrylamide derivative?

  • Mechanistic insights : The benzo[d][1,3]dioxol and dimethoxyphenyl moieties suggest affinity for enzymes like cytochrome P450 or kinases. Computational docking (e.g., AutoDock Vina) predicts binding to hydrophobic pockets .
  • Experimental validation : Surface plasmon resonance (SPR) or enzyme kinetics (e.g., IC50 determination) are recommended for target validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acrylamides?

  • Case study : Discrepancies in IC50 values for benzo[d][1,3]dioxol derivatives may arise from:

  • Solubility variations : Use DMSO stock solutions standardized to <0.1% v/v in assays .
  • Assay conditions : Control pH (7.4 for physiological relevance) and temperature (37°C) .
    • Statistical approach : Meta-analysis of dose-response curves with GraphPad Prism to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Lipophilicity tuning : Introduce hydrophilic substituents (e.g., -OH or -COOH) on the isoxazole ring to improve LogP (<3.0) .
  • Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) may extend half-life .

Q. How do substituent modifications on the acrylamide core affect structure-activity relationships (SAR)?

  • SAR table :

Substituent PositionModificationBioactivity TrendReference
Benzo[d][1,3]dioxolElectron-withdrawing groups (e.g., -NO2)↑ Enzyme inhibition
Isoxazole C3Methyl → tert-butyl↓ Solubility, ↑ potency
DimethoxyphenylMethoxy → hydroxy↓ Metabolic stability

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites prone to hydrolysis .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability under storage conditions .

Methodological Notes

  • Synthetic optimization : Design of Experiments (DoE) using JMP or Minitab to statistically validate reaction parameters (e.g., temperature, catalyst loading) .
  • Data reproducibility : Replicate assays (n ≥ 3) with ANOVA analysis to confirm significance (p < 0.05) .
  • Safety protocols : Use fume hoods for acrylamide handling (neurotoxin risk) and LC-MS-grade solvents for purity .

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